molecular formula C16H16ClN5O2S B11248826 N-(5-chloro-2-methoxyphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(5-chloro-2-methoxyphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11248826
M. Wt: 377.8 g/mol
InChI Key: BAKMIGSNWJNUSK-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound characterized by its unique structure, which includes a chloro-methoxyphenyl group, a pyrrole ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the chloro-methoxyphenyl intermediate: This step involves the chlorination and methoxylation of a phenyl ring.

    Synthesis of the triazole ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors.

    Coupling of the pyrrole ring: The pyrrole ring is introduced via a coupling reaction with the triazole intermediate.

    Final assembly: The final step involves the coupling of the chloro-methoxyphenyl group with the triazole-pyrrole intermediate under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and triazole rings.

    Reduction: Reduction reactions can occur at the chloro-methoxyphenyl group.

    Substitution: The compound can participate in substitution reactions, especially at the chloro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products:

    Oxidation: Oxidized derivatives of the pyrrole and triazole rings.

    Reduction: Reduced forms of the chloro-methoxyphenyl group.

    Substitution: Substituted derivatives at the chloro position.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential therapeutic agent due to its unique structure and reactivity.
  • Studied for its interactions with biological targets.

Industry:

  • Potential applications in the development of new materials with specific properties.
  • Used in research and development of novel chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness:

  • The unique combination of the chloro-methoxyphenyl group, pyrrole ring, and triazole ring in This compound provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C16H16ClN5O2S

Molecular Weight

377.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H16ClN5O2S/c1-11-19-20-16(22(11)21-7-3-4-8-21)25-10-15(23)18-13-9-12(17)5-6-14(13)24-2/h3-9H,10H2,1-2H3,(H,18,23)

InChI Key

BAKMIGSNWJNUSK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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